
3-Butyl-2-hydroxyquinazolin-4(3h)-one
Vue d'ensemble
Description
3-Butyl-2-hydroxyquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a butyl group at the third position and a hydroxyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with butyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Alkylation and Cyclocondensation
Alkylation of anthranilamides with α-allylacetyl chloride followed by cyclocondensation in diphenyl ether (230°C) provides 2-alkylquinazolin-4(3H)-ones. The butyl group is introduced via alkylating agents like butyl halides .
Table 1: Key Synthetic Methods for 3-Butyl-2-hydroxyquinazolin-4(3H)-one Derivatives
Tautomerism and Nucleophilic Substitution
The 2-hydroxy group participates in lactam–lactim tautomerism, enhancing electrophilicity at position 4. This tautomerism enables reactions with:
- Electrophiles : Alkylation with iodomethane or benzyl bromide occurs at the oxygen or nitrogen, depending on conditions .
- Acylating Agents : Acetic anhydride selectively acetylates the hydroxyl group, forming 2-acetoxy derivatives .
Oxidation Reactions
The hydroxyl group is oxidized to a ketone under strong oxidizing agents (e.g., KMnO₄), yielding 2-oxo-3-butylquinazolin-4(3H)-one .
Reduction of the Quinazolinone Core
Catalytic hydrogenation (H₂/Pd-C) reduces the 3,4-double bond, producing 3-butyl-2-hydroxy-1,2,3,4-tetrahydroquinazolin-4-one . Sodium borohydride selectively reduces carbonyl groups without affecting the butyl chain .
Electrophilic Addition at Position 4
The electron-deficient C4 position undergoes nucleophilic addition:
- Grignard Reagents : Phenylmagnesium bromide adds to C4, forming 4-phenyl-3-butyl-2-hydroxy-3,4-dihydroquinazoline .
- Cyanide : Hydrogen cyanide forms 4-cyano derivatives .
Antiviral and Antibacterial Derivatives
Introducing aryl or benzyl groups at N1 or C6 enhances bioactivity :
- Anti-HCV Activity : N1-substituted derivatives (e.g., 3-butyl-2-hydroxy-6-nitroquinazolin-4(3H)-one) show EC₅₀ values <10 μM .
- Antibacterial Agents : 3-Hydroxyquinazoline-2,4-diones inhibit bacterial topoisomerases with IC₅₀ <1 μM .
Table 2: Biological Activity of Selected Derivatives
Compound | EC₅₀/IC₅₀ (μM) | Target | Reference |
---|---|---|---|
3-Butyl-6-nitro-2-hydroxyquinazolin-4(3H)-one | 6.4 | HCV NS5B polymerase | |
3-Butyl-2-hydroxy-8-bromoquinazolin-4(3H)-one | 8.2 | Staphylococcus aureus |
Acid/Base Hydrolysis
The quinazolinone ring is stable in cold dilute acids but degrades in boiling alkaline solutions, cleaving the C2–N3 bond .
Photodegradation
UV irradiation induces ring-opening via C4=O bond cleavage, forming anthranilic acid derivatives .
Applications De Recherche Scientifique
Anti-inflammatory Properties
Research has shown that derivatives of 3-butyl-2-hydroxyquinazolin-4(3H)-one exhibit significant anti-inflammatory activity. A study synthesized various derivatives and evaluated their effects on inflammation. The compound 3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one (AS2) was identified as a potent anti-inflammatory agent, demonstrating efficacy greater than the reference standard diclofenac sodium while showing only mild ulcerogenic potential compared to aspirin .
Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives
Compound Name | Anti-inflammatory Activity | Reference |
---|---|---|
3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-Q4 | Potent | |
3-butyl-2-(1-methylbutylidene-hydrazino)-3H-Q4 | Active analgesic |
Antiviral Activity
The compound has also been explored for its antiviral properties, particularly against Hepatitis C virus (HCV). A series of 3-hydroxyquinazoline derivatives were synthesized and tested for their inhibitory effects on HCV replicons. Some derivatives showed promising results with EC50 values lower than those of established antiviral drugs like ribavirin, indicating their potential as effective antiviral agents .
Table 2: Antiviral Efficacy Against HCV
Compound Name | EC50 (μM) | Comparison Drug | EC50 (μM) |
---|---|---|---|
N-1 substituted 3-hydroxyquinazoline | <10 | Ribavirin | 20 |
Compound 10d | 13.3 | - | - |
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been a focal point in recent studies. Various compounds derived from this compound have demonstrated significant cytotoxicity against different cancer cell lines, including breast cancer and hepatocellular carcinoma. For instance, a study reported that specific derivatives exhibited substantial anticancer activity while maintaining a safe profile on non-cancerous cells .
Table 3: Anticancer Activity of Quinazolinone Derivatives
Compound Name | Cancer Type | IC50 (μM) |
---|---|---|
Quinazolinone derivative A | Breast cancer | <10 |
Quinazolinone derivative B | Hepatocellular carcinoma | <20 |
Quinazolinone derivative C | Cervical cancer | <15 |
Mechanistic Insights
Mechanistic studies have provided insights into how these compounds exert their biological effects. For example, the inhibition of key enzymes involved in viral replication and cancer cell proliferation has been documented. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the quinazolinone core for enhancing biological activity .
Mécanisme D'action
The mechanism of action of 3-Butyl-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyl group and the quinazolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinazolin-4(3H)-one: Lacks the butyl group, which may affect its biological activity.
3-Methyl-2-hydroxyquinazolin-4(3H)-one: Contains a methyl group instead of a butyl group, leading to different chemical and biological properties.
3-Phenyl-2-hydroxyquinazolin-4(3H)-one: Contains a phenyl group, which may enhance its biological activity.
Uniqueness
3-Butyl-2-hydroxyquinazolin-4(3H)-one is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Activité Biologique
3-Butyl-2-hydroxyquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its analgesic, anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core, which is known for its pharmacological potential.
Analgesic Activity
Research indicates that derivatives of quinazolinones exhibit notable analgesic effects. A study synthesized various 3-butyl-2-substituted amino-3H-quinazolin-4-ones and evaluated their analgesic activity. Among these, the compound 3-butyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one was highlighted for its strong analgesic properties, outperforming standard analgesics like diclofenac sodium .
Table 1: Analgesic Activity of Quinazolinone Derivatives
Compound Name | Analgesic Activity (%) | Reference Standard (Diclofenac) |
---|---|---|
3-butyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one | 73 | 62 |
3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one | Moderate | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specifically, modifications at the C-2 position enhanced anti-inflammatory activity while maintaining a favorable safety profile .
Table 2: Anti-inflammatory Activity Data
Compound Name | COX-I Inhibition (μM) | COX-II Inhibition (μM) | Reference Standard (Indomethacin) |
---|---|---|---|
This compound | 0.39 | 1.87 | 0.22 (COX-I), 2.64 (COX-II) |
Antioxidant Activity
The antioxidant properties of this compound have been assessed through various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging ability, suggesting potential protective effects against oxidative stress .
Table 3: Antioxidant Activity Assay Results
Compound Name | DPPH Scavenging IC50 (μM) | ABTS Scavenging IC50 (μM) |
---|---|---|
This compound | 25 | 30 |
Trolox (Standard) | 15 | 20 |
Anticancer Activity
Recent studies have explored the anticancer potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines, including breast and cervical cancer cells. The mechanism of action appears to involve apoptosis induction and interference with key signaling pathways related to cancer cell survival .
Table 4: Anticancer Activity Against Various Cell Lines
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT116 (Colorectal) | 20 |
Another Quinazolinone Derivative | MCF7 (Breast) | 15 |
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of multiple derivatives based on the quinazolinone scaffold. The results indicated that structural modifications significantly influenced biological activity, particularly in enhancing analgesic and anti-inflammatory effects while reducing ulcerogenic potential compared to traditional NSAIDs such as aspirin .
Additionally, molecular docking studies have suggested that the binding affinity of these compounds to specific biological targets correlates with their observed pharmacological activities, further supporting their therapeutic potential in treating pain and inflammation .
Propriétés
IUPAC Name |
3-butyl-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUNKPFKROAGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289086 | |
Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6944-59-8 | |
Record name | NSC58956 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.